2-(2,5-Dichlorophenyl)piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2,5-dichlorophenyl)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2N/c12-8-4-5-10(13)9(7-8)11-3-1-2-6-14-11/h4-5,7,11,14H,1-3,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDPMXCBDHALDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301302773 | |
| Record name | 2-(2,5-Dichlorophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301302773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383128-64-1 | |
| Record name | 2-(2,5-Dichlorophenyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383128-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,5-Dichlorophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301302773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 2 2,5 Dichlorophenyl Piperidine and Its Analogs
De Novo Synthesis Approaches
De novo synthesis involves the construction of the piperidine (B6355638) ring from acyclic precursors. These multi-step organic synthesis routes offer flexibility in introducing substituents at various positions of the heterocyclic ring. fiveable.melibretexts.org
Multi-Step Organic Synthesis Routes for Piperidine Ring Construction
Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. In the context of 2-arylpiperidine synthesis, they can be employed to introduce the aryl group. One strategy involves the addition of an aryl Grignard reagent to a suitable piperidine precursor. For instance, the reaction of an N-protected 2-halopiperidine with an arylmagnesium bromide, often in the presence of a cobalt catalyst, can yield the desired 2-arylpiperidine. nih.gov The choice of the N-protecting group, such as Boc or Ts, can influence the reaction's efficiency. nih.gov Another approach involves the addition of aryl Grignard reagents to pyridine (B92270) N-oxides, which, after a subsequent reduction step, can afford 2-arylpiperidines. acs.orgfigshare.com This method has been shown to produce high yields of the desired products. acs.orgfigshare.com The reaction of Grignard reagents with glutarimides can also lead to the formation of piperidine derivatives. youtube.com
Table 1: Examples of Grignard Reagent-Based Arylation for Piperidine Synthesis
| Starting Material | Grignard Reagent | Catalyst/Conditions | Product | Reference |
| N-Boc-4-iodopiperidine | Phenylmagnesium bromide | Co(acac)₃, TMEDA | N-Boc-4-phenylpiperidine | nih.gov |
| N-Boc-3-iodopiperidine | m-Methoxyphenylmagnesium bromide | CoCl₂, TMCD | N-Boc-3-(m-methoxyphenyl)piperidine | nih.gov |
| Pyridine N-oxide | Aryl Grignard Reagent | Lithium binolate, then reduction | 2-Arylpiperidine | acs.orgfigshare.com |
| Glutaramide | Grignard Reagent | Then reduction with triethylsilane | Disubstituted piperidine | youtube.com |
The formation of a carboxamide followed by an intramolecular cyclization is a versatile strategy for constructing the piperidine ring. researchgate.netasianpubs.orgnih.gov This approach often involves creating a linear precursor containing both the nitrogen atom and the necessary carbon chain, which then undergoes ring closure. For example, piperidine-3-carboxamide derivatives can be synthesized and subsequently cyclized to form more complex heterocyclic systems. researchgate.net The synthesis of sulfonyl piperidine carboxamide derivatives has also been reported, starting from N-Boc-piperidine-3-carboxylic acid and involving an amide coupling step. asianpubs.org These carboxamide derivatives can serve as intermediates for further functionalization. nih.gov
The Mannich reaction is a classic method for the formation of a β-amino carbonyl compound, which can be a key intermediate in piperidine synthesis. researchgate.netajchem-a.comjofamericanscience.org This three-component reaction typically involves an aldehyde, a primary or secondary amine, and a compound with an active hydrogen. jofamericanscience.org The resulting Mannich bases can be used as building blocks for the synthesis of various bioactive compounds. researchgate.netjofamericanscience.org In the context of piperidine synthesis, a Mannich reaction can be employed to construct the core piperidine structure, which can then be further modified. ajchem-a.com For instance, the nitro-Mannich (aza-Henry) reaction, which involves the reaction of a nitroalkane with an imine, is a powerful tool for synthesizing β-nitroamines, versatile precursors for piperidine alkaloids and their derivatives. researchgate.netru.nl Stereoselective Mannich reactions have been developed to control the stereochemistry of the newly formed chiral centers. ru.nl
The Claisen-Schmidt condensation, a type of aldol (B89426) condensation, involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound that lacks an alpha-hydrogen. nih.govresearchgate.net This reaction is useful for forming α,β-unsaturated ketones, which can be precursors for piperidine synthesis. nih.govresearchgate.net Piperidine itself can be used as a base to mediate the Claisen-Schmidt condensation. nih.gov The resulting chalcones can then undergo further reactions, such as cyclization, to form piperidine-containing heterocycles. nih.gov This methodology offers a route to highly functionalized piperidines. researchgate.net
Catalytic Methods in Piperidine Synthesis
Catalytic methods have become increasingly important in organic synthesis, offering efficient and selective routes to complex molecules. nih.govdigitellinc.com In the synthesis of 2-arylpiperidines, various catalytic approaches have been developed.
One significant strategy is the catalytic hydrogenation of substituted pyridinium (B92312) salts. acs.org For example, iridium-catalyzed asymmetric hydrogenation of N-benzylpyridinium salts can produce enantiomerically enriched α-aryl and α-heteroaryl piperidines with high enantioselectivity. acs.org This method is chemoselective, reducing the pyridine ring without affecting other sensitive functional groups. acs.org Rhodium-catalyzed asymmetric arylation of N-tosylaldimines has also been developed for the enantioselective synthesis of chiral 2-arylpiperidines. acs.org Furthermore, palladium-catalyzed cross-coupling reactions between aryl halides and endocyclic 1-azaallyl anions, generated in situ from 2-aryl-1-piperideines, provide a route to unprotected cis-2,3-diarylpiperidines. researchgate.net The direct C-2 arylation of piperidines through transition-metal-catalyzed sp³ C-H activation represents another powerful catalytic approach. researchgate.net
Table 2: Catalytic Methods for 2-Arylpiperidine Synthesis
| Reaction Type | Catalyst | Substrates | Product | Reference |
| Asymmetric Hydrogenation | Iridium complex | N-Benzylpyridinium salts | Enantioenriched α-Arylpiperidines | acs.org |
| Asymmetric Arylation | Rhodium complex | Aliphatic N-tosylaldimines, Arylboronic acids | Enantioenriched 2-Arylpiperidines | acs.org |
| Cross-Coupling | Palladium complex | Aryl halides, 2-Aryl-1-piperideines | cis-2,3-Diarylpiperidines | researchgate.net |
| C-H Activation | Transition Metal Catalyst | N-Arylpiperidines | 2-Arylpiperidines | researchgate.net |
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes. jocpr.comtsijournals.com This technology has been successfully applied to the synthesis of various heterocyclic compounds, including those containing a piperidine moiety. tsijournals.commdpi.com
For instance, the synthesis of 1-(2,3-dichlorophenyl)-piperazine hydrochloride has been achieved using microwave irradiation, significantly reducing the reaction time compared to conventional heating methods. jocpr.com In this process, the condensation of bis-(2-chloroethylamine) hydrochloride with 2,3-dichloroaniline (B127971) was completed in minutes under microwave conditions, with an increased yield. jocpr.com Similarly, microwave irradiation has been employed for the synthesis of 2,5-diketopiperazines from Nα-Boc-dipeptidyl esters in water, offering an environmentally friendly and efficient protocol. nih.gov These examples underscore the potential of microwave technology to streamline the synthesis of 2-(2,5-dichlorophenyl)piperidine and its analogs.
| Reaction | Conventional Method | Microwave Method | Reference |
|---|---|---|---|
| Synthesis of 1-(2,3-dichlorophenyl)-piperazine hydrochloride | >15 hours, lower yield | ≤ 2 minutes, >10% yield increase | jocpr.com |
| Synthesis of 2,5-diketopiperazines | 2-4.5 hours at 200 °C | 2-8 minutes at 600 W | researchgate.net |
| Synthesis of aminopyridine, pyrrolidine, piperidine, and morpholine (B109124) acetamides | Conventional heating | 5-10 minutes at 400 W | mdpi.com |
Stereoselective and Enantioselective Synthesis
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective and enantioselective methods for the synthesis of this compound is of paramount importance.
Chiral Resolution Methods for Enantiopure Intermediates
One approach to obtain enantiomerically pure 2-arylpiperidines is through the kinetic resolution of racemic mixtures. This can be achieved using a chiral base to selectively deprotonate one enantiomer of a racemic N-Boc-2-arylpiperidine. rsc.org The resulting organolithium intermediate can then be trapped with an electrophile, allowing for the separation of the unreacted, enantioenriched piperidine. For example, the use of n-butyllithium in combination with the chiral ligand (+)-sparteine has been shown to effectively resolve spirocyclic 2-arylpiperidines with high enantiomeric ratios. rsc.org
Asymmetric Catalysis in Piperidine Ring Formation
A more direct and atom-economical approach to enantiopure piperidines is through asymmetric catalysis, where a chiral catalyst guides the formation of the desired stereoisomer. A significant advancement in this area is the iridium-catalyzed asymmetric hydrogenation of substituted N-benzylpyridinium salts. acs.org This method allows for the synthesis of a wide range of α-aryl and α-heteroaryl piperidines with high levels of enantioselectivity. acs.org The catalyst system is chemoselective, reducing the pyridine ring without affecting other functional groups, including halogens, which is particularly relevant for the synthesis of this compound. acs.org
Another powerful strategy involves the chemo-enzymatic dearomatization of activated pyridines. nih.gov This approach combines chemical synthesis with biocatalysis, utilizing a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined piperidines. nih.gov This method has been successfully applied to the synthesis of key intermediates for various pharmaceuticals. nih.gov
The iridium-catalyzed enantioselective hydrogenation of 2-alkylpyridines using the MeO-BoQPhos ligand has also been developed, achieving high enantioselectivities for the synthesis of enantioenriched 2-alkylpiperidines. nih.gov These enantiopure piperidines can then be further elaborated into more complex structures. nih.gov
| Method | Catalyst/Reagent | Key Features | Enantioselectivity (er) | Reference |
|---|---|---|---|---|
| Asymmetric Hydrogenation of Pyridinium Salts | Iridium catalyst | Applicable to α-(2,5-disubstituted fluorophenyl)piperidine | Up to 99.3:0.7 | acs.org |
| Kinetic Resolution | n-BuLi/(+)-sparteine | Asymmetric deprotonation of N-Boc-2-arylpiperidines | High enantiomeric ratios | rsc.org |
| Chemo-enzymatic Dearomatization | Amine oxidase/Ene imine reductase cascade | Stereoselective conversion of tetrahydropyridines | Stereo-defined products | nih.gov |
| Asymmetric Hydrogenation of 2-Alkylpyridines | Ir-MeO-BoQPhos | Direct synthesis of enantioenriched 2-alkylpiperidines | Up to 93:7 | nih.gov |
Diastereoselective Approaches for Substituted Piperidines
The controlled synthesis of specific diastereomers of substituted piperidines is a key challenge in organic synthesis. Various strategies have been developed to address this, ranging from cyclization reactions of acyclic precursors to the modification of existing heterocyclic systems.
One prevalent method involves the hydrogenation of substituted pyridines . The reduction of a corresponding pyridine precursor can lead to various diastereomers of the resulting piperidine. The choice of catalyst and reaction conditions plays a critical role in the stereochemical outcome. For instance, heterogeneous catalysts like rhodium on carbon (Rh/C) have been used for the hydrogenation of substituted pyridines, often in water under hydrogen pressure, to yield piperidine derivatives. organic-chemistry.org Borenium-catalyzed hydrogenation has also been shown to produce cis-piperidines with good selectivity. mdpi.com The diastereoselectivity of these reactions is influenced by the steric and electronic nature of the substituents on the pyridine ring.
Another powerful strategy is the intramolecular cyclization of appropriately functionalized acyclic precursors. mdpi.com Radical cyclizations, for example, have been employed to create highly substituted piperidines. The 6-exo cyclization of radicals onto α,β-unsaturated esters can produce 2,4,5-trisubstituted piperidines, with the diastereomeric ratio being influenced by the nature of the radical stabilizing group. acs.orgbirmingham.ac.uk Similarly, intramolecular aza-Michael reactions of N-tethered alkenes, often catalyzed by organocatalysts, provide an enantioselective route to protected 2,5- and 2,6-disubstituted piperidines. mdpi.com
The aza-Prins cyclization represents another valuable tool for constructing the piperidine skeleton with control over stereochemistry. This reaction, involving the cyclization of homoallylic sulfonamides with aldehydes, can yield 2,4-disubstituted piperidines with high diastereoselectivity.
Finally, diastereoselective functionalization of pre-existing piperidine rings offers a direct route to complex derivatives. For example, rhodium-catalyzed C-H insertion reactions can be used to introduce substituents at various positions of the piperidine ring with a degree of stereocontrol that is dependent on the catalyst and the nitrogen protecting group. nih.gov
The following table summarizes some diastereoselective approaches to substituted piperidines.
| Reaction Type | Key Features | Representative Substrates | Diastereoselectivity | Ref. |
| Pyridine Hydrogenation | Borenium catalysis | 2,5- and 2,3-substituted pyridines | Good cis-selectivity | mdpi.com |
| Radical Cyclization | 6-exo cyclization | Stabilized radicals and α,β-unsaturated esters | Ratios from 3:2 to 40:1 | acs.orgbirmingham.ac.uk |
| Aza-Michael Reaction | Organocatalysis | N-tethered alkenes | Enantioselective | mdpi.com |
| C-H Functionalization | Rhodium catalysis | N-protected piperidines | Catalyst and protecting group dependent | nih.gov |
Functionalization and Derivatization Strategies
Once the this compound scaffold is obtained, further structural diversity can be achieved through various functionalization and derivatization strategies. These modifications can be targeted at the piperidine nitrogen, the dichlorophenyl ring, or involve more complex transformations to create constrained analogs.
Modification at the Piperidine Nitrogen Atom
The secondary amine of the piperidine ring is a prime site for introducing a wide variety of substituents, a common strategy in drug discovery to modulate physicochemical properties and target interactions.
N-Alkylation is a fundamental transformation that can be achieved under various conditions. A common method involves the reaction of the piperidine with an alkyl halide in the presence of a base. The choice of base and solvent is crucial to control the extent of alkylation and avoid the formation of quaternary ammonium (B1175870) salts. For instance, using a base like potassium carbonate in a solvent such as dimethylformamide (DMF) is a standard procedure. Alternatively, reductive amination offers a milder approach, where the piperidine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. This method is particularly useful for introducing more complex alkyl groups.
N-Arylation introduces an aromatic or heteroaromatic ring directly onto the piperidine nitrogen. Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective for this purpose. This palladium-catalyzed reaction couples the piperidine with an aryl halide or triflate in the presence of a suitable phosphine (B1218219) ligand and a base. Copper-catalyzed N-arylation reactions, often using organosilicon reagents under aerobic conditions, provide an alternative approach. nih.gov
The following table provides examples of N-functionalization reactions applicable to piperidine derivatives.
| Reaction Type | Reagents and Conditions | Product Type | Ref. |
| N-Alkylation | Alkyl halide, K₂CO₃, DMF | N-Alkylpiperidine | General Knowledge |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | N-Alkylpiperidine | General Knowledge |
| Buchwald-Hartwig Amination | Aryl halide, Pd catalyst, phosphine ligand, base | N-Arylpiperidine | General Knowledge |
| Copper-Catalyzed N-Arylation | Aryltrialkoxysilane, Cu(OAc)₂, TBAF, O₂ | N-Arylpiperidine | nih.gov |
Substitution Reactions on the Dichlorophenyl Moiety
The 2,5-dichlorophenyl group offers opportunities for further functionalization, although the electron-withdrawing nature of the chlorine atoms deactivates the ring towards electrophilic aromatic substitution. However, nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions are viable strategies.
Nucleophilic Aromatic Substitution (SNAr) can occur if the aromatic ring is sufficiently activated by electron-withdrawing groups. While the two chlorine atoms provide some activation, SNAr reactions on dichlorobenzenes typically require harsh conditions (high temperatures and pressures) and a strong nucleophile. The position of substitution will be directed by the combined electronic effects of the chlorine atoms and the piperidine substituent.
A more versatile approach for modifying the dichlorophenyl ring is through transition-metal-catalyzed cross-coupling reactions . Palladium-catalyzed reactions such as the Suzuki, Stille, Heck, and Sonogashira couplings can be used to form new carbon-carbon bonds. For these reactions to proceed, one of the chlorine atoms would typically need to be replaced by a more reactive group like bromine, iodine, or a triflate. Alternatively, direct C-H activation/arylation methods are emerging as powerful tools to functionalize aryl C-H bonds, potentially offering a more direct route to biaryl structures.
The following table illustrates common cross-coupling reactions that could be applied to a functionalized dichlorophenyl ring.
| Reaction Type | Key Reactants | Catalyst System | Bond Formed |
| Suzuki Coupling | Aryl boronic acid/ester | Pd catalyst, base | C-C |
| Stille Coupling | Organostannane | Pd catalyst | C-C |
| Heck Coupling | Alkene | Pd catalyst, base | C-C (alkenyl) |
| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | C-C (alkynyl) |
Introduction of Bridged and Fused Ring Systems
To reduce the conformational flexibility of the piperidine ring and to explore novel chemical space, bridged and fused ring systems can be synthesized. These rigid scaffolds can lock the molecule into a specific conformation, which can be beneficial for binding to a biological target.
The synthesis of bridged piperidines often involves intramolecular cyclization reactions where a substituent on the piperidine ring or nitrogen reacts with another part of the molecule to form a new ring. mdpi.com For example, an intramolecular N-alkylation of a piperidine with a tethered electrophile can lead to the formation of a bicyclic system. acs.org Ring-closing metathesis (RCM) is another powerful tool for constructing bridged systems, especially those containing unsaturated bridges.
Fused ring systems involve the sharing of one or more bonds between the piperidine ring and another ring. These can be constructed through various cyclization strategies. nih.govnih.gov For instance, Friedel-Crafts cyclization of an N-acylated 1,2,3,4-tetrahydroquinoline (B108954) (a fused piperidine system) can be used to build tricyclic structures. nih.gov Photochemical methods, such as intramolecular [2+2] cycloaddition of dienes, can also lead to the formation of bicyclic piperidinones, which can be subsequently reduced to the corresponding fused piperidines. mdpi.com
The following table presents examples of strategies for creating bridged and fused piperidine systems.
| System Type | Synthetic Strategy | Key Intermediate/Reaction | Ref. |
| Bridged | Intramolecular N-Alkylation | Piperidine with tethered electrophile | acs.org |
| Bridged | Ring-Closing Metathesis (RCM) | Diene-substituted piperidine | General Knowledge |
| Fused | Friedel-Crafts Cyclization | N-Acylated tetrahydroquinoline | nih.gov |
| Fused | Photochemical [2+2] Cycloaddition | Diene-substituted piperidinone precursor | mdpi.com |
Synthesis of Conformationally Restricted Analogs
Restricting the conformation of the this compound scaffold can be a valuable strategy to enhance potency and selectivity. This is often achieved by introducing structural constraints that limit the rotation around single bonds or lock the piperidine ring into a specific chair or twist-boat conformation.
The introduction of gem-disubstitution on the piperidine ring can significantly influence its conformational preference. For example, a gem-dimethyl group at a specific position can bias the ring conformation due to steric interactions.
The incorporation of the piperidine ring into a polycyclic system , as discussed in the previous section on bridged and fused rings, is a primary method for creating conformationally restricted analogs. mdpi.com These rigid structures can provide valuable insights into the bioactive conformation of the molecule.
Another approach is the synthesis of analogs where the key pharmacophoric elements are held in a fixed orientation. This can be achieved by incorporating the pharmacophore into a rigid scaffold. For example, the synthesis of piperidine/piperazine bridged isosteres has been explored to create conformationally constrained amines. mdpi.com
The following table highlights some approaches to synthesizing conformationally restricted piperidine analogs.
| Strategy | Description | Example | Ref. |
| Gem-Disubstitution | Introduction of two substituents on the same carbon atom to restrict ring puckering. | Synthesis of piperidines with gem-dimethyl groups. | General Knowledge |
| Polycyclic Systems | Incorporation of the piperidine into a bridged or fused ring system. | Synthesis of bridged piperidine isosteres. | mdpi.com |
| Pharmacophore Scaffolding | Incorporating key binding elements into a rigid molecular framework. | Design of conformationally restricted N-arylpiperazine derivatives. |
Advanced Structural Characterization and Conformational Analysis
Crystallographic Studies
Crystallographic methods, particularly single-crystal X-ray diffraction, provide the most definitive three-dimensional structural information for a molecule, including its absolute configuration, bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.
Single Crystal X-ray Diffraction for Absolute Configuration and Conformation
Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline compound. For 2-(2,5-dichlorophenyl)piperidine, which possesses a chiral center at the C2 position of the piperidine (B6355638) ring, this technique would be essential for unambiguously establishing its absolute configuration as either (R) or (S). By analyzing the diffraction pattern of a suitable single crystal, the precise spatial arrangement of every atom in the molecule can be mapped.
The resulting crystallographic data would provide exact bond lengths and angles, confirming the connectivity of the 2,5-dichlorophenyl group to the piperidine ring. Furthermore, it would reveal the molecule's preferred conformation in the solid state, offering direct insight into the torsional angles and the puckering of the piperidine ring.
Analysis of Piperidine Ring Conformations (e.g., Chair Conformation)
The piperidine ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. rsc.org In this conformation, substituents can occupy either axial or equatorial positions. For this compound, the bulky 2,5-dichlorophenyl substituent at the C2 position is expected to preferentially occupy the equatorial position. This arrangement minimizes unfavorable 1,3-diaxial interactions that would arise if the large substituent were in the axial position, thus leading to a more stable conformation. rsc.org The N-H bond of the secondary amine can exist in either an axial or equatorial position, with the two conformers rapidly interconverting. rsc.org In nonpolar environments, the equatorial conformation of the N-H is generally more stable. rsc.org
Elucidation of Intermolecular Interactions in Crystal Packing (e.g., Hydrogen Bonds, π-π Stacking)
The way molecules of this compound arrange themselves in a crystal is governed by various non-covalent intermolecular forces. Single-crystal X-ray diffraction analysis would elucidate these interactions.
Hydrogen Bonds: The secondary amine (N-H) group in the piperidine ring is a classic hydrogen bond donor. It is expected to form N-H···N hydrogen bonds, linking molecules into chains or more complex networks, a common feature in the crystal structures of piperidine and its derivatives. nist.gov
π-π Stacking: The presence of the aromatic dichlorophenyl ring allows for potential π-π stacking interactions, where the electron clouds of adjacent rings interact, contributing to the stability of the crystal packing. chemicalbook.comasianpubs.org
Spectroscopic Methods for Detailed Structural Elucidation
Spectroscopic techniques are vital for confirming the structure of this compound, especially in a liquid state or in solution, and for corroborating the findings from crystallographic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR for Stereochemical Assignment)
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the piperidine ring and the dichlorophenyl ring. The aromatic protons would appear in the downfield region (typically δ 7.0-7.5 ppm). The proton at C2 (methine proton), being adjacent to the aromatic ring, would likely appear as a multiplet around δ 3-4 ppm. The remaining piperidine methylene (B1212753) protons would resonate in the more shielded aliphatic region (δ 1.5-3.0 ppm).
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. The aromatic carbons of the dichlorophenyl ring would produce signals in the δ 125-145 ppm range, with the carbons bonded to chlorine showing characteristic shifts. The C2 carbon of the piperidine ring would be found in the δ 50-60 ppm region, while the other piperidine carbons would appear further upfield (δ 20-50 ppm).
2D-NMR: Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for unambiguous assignment. COSY would establish the connectivity between protons on adjacent carbons within the piperidine ring, while HSQC would correlate each proton with its directly attached carbon atom. These techniques are indispensable for assigning the stereochemistry and confirming the equatorial position of the dichlorophenyl group.
Table 1: Expected NMR Chemical Shift Ranges for this compound This table presents hypothetical data based on known values for similar structures.
| Nucleus | Functional Group | Expected Chemical Shift (δ) ppm |
|---|---|---|
| ¹H | Aromatic C-H | 7.0 - 7.5 |
| Piperidine C2-H (methine) | 3.0 - 4.0 | |
| Piperidine N-H | 1.0 - 3.0 (broad) | |
| Piperidine other C-H | 1.5 - 3.0 | |
| ¹³C | Aromatic C-Cl | 130 - 135 |
| Aromatic C-H | 125 - 132 | |
| Aromatic C (substituted) | 140 - 145 | |
| Piperidine C2 | 50 - 60 | |
| Piperidine C3, C4, C5, C6 | 20 - 50 |
Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis
Vibrational spectroscopy provides information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. A key band would be the N-H stretching vibration of the secondary amine, typically appearing in the 3300-3500 cm⁻¹ region. Aliphatic C-H stretching from the piperidine ring would be observed between 2850 and 3000 cm⁻¹, while aromatic C-H stretching would appear just above 3000 cm⁻¹. The C-Cl stretching vibrations from the dichlorophenyl group would be found in the fingerprint region, typically below 800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy, which detects vibrations that cause a change in polarizability, would provide complementary information. Aromatic ring vibrations often produce strong and characteristic signals in the Raman spectrum, particularly the ring "breathing" modes around 1000 cm⁻¹ and 1600 cm⁻¹. The C-Cl stretches would also be Raman active. The combination of IR and Raman data allows for a more complete vibrational assignment and structural confirmation.
Table 2: Expected Vibrational Bands for this compound This table presents hypothetical data based on known values for similar functional groups.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| N-H Stretch | Secondary Amine | 3300 - 3500 | IR |
| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 | IR, Raman |
| C-H Stretch (Aliphatic) | Piperidine Ring | 2850 - 3000 | IR, Raman |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | IR, Raman |
| C-N Stretch | Amine | 1000 - 1250 | IR |
| C-Cl Stretch | Chlorophenyl | 600 - 800 | IR, Raman |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. In electron ionization (EI) mass spectrometry, the molecule is expected to yield a distinct molecular ion (M⁺) peak corresponding to its exact mass. The presence of two chlorine atoms would produce a characteristic isotopic pattern (M, M+2, M+4) that is definitive for dichlorinated compounds.
The fragmentation of this compound is predicted to follow patterns characteristic of piperidine derivatives. miamioh.edu The primary fragmentation pathways likely involve the piperidine ring and the bond connecting it to the dichlorophenyl group. A common fragmentation for piperidine itself is the loss of a hydrogen atom (M-1) to form a stable iminium ion, resulting in a prominent peak at m/z 84 for the unsubstituted ring. miamioh.edu For 2-substituted piperidines, alpha-cleavage is a dominant pathway, where the substituent is lost. In this case, cleavage of the C-C bond between the two rings could occur.
Table 1: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Description | Predicted m/z | Ion Composition |
| Molecular Ion | 231/233/235 | [C₁₁H₁₃Cl₂N]⁺ |
| Loss of Hydrogen | 230/232/234 | [C₁₁H₁₂Cl₂N]⁺ |
| Dichlorophenyl Cation | 145/147 | [C₆H₃Cl₂]⁺ |
| Piperidine Imine (alpha-cleavage) | 84 | [C₅H₈N]⁺ |
Note: The table presents predicted values. Actual experimental values may vary slightly.
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dominated by the electronic transitions of the dichlorophenyl chromophore. The parent piperidine molecule does not absorb significantly in the standard UV-Vis range (200-800 nm), with its primary absorptions occurring in the vacuum ultraviolet region below 200 nm. nist.gov
The introduction of the 2,5-dichlorophenyl group onto the piperidine ring introduces a strong chromophore. Aromatic systems like benzene (B151609) exhibit characteristic absorption bands, and the presence of substituents modifies these bands. The chlorine atoms, acting as auxochromes, are expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the benzene π → π* transitions. These effects are due to the interaction of the non-bonding electrons of the chlorine atoms with the π-electron system of the aromatic ring.
Therefore, this compound is expected to exhibit absorption maxima in the UV region, likely between 250 and 280 nm, which is characteristic for substituted benzene rings. nih.gov The exact wavelength (λmax) and molar absorptivity (ε) would be specific to the substitution pattern. UV-Vis spectroscopy is a valuable tool for quantitative analysis and for monitoring reactions involving this compound. researchgate.net
Table 2: Expected UV-Visible Absorption Data
| Chromophore | Expected λmax (nm) | Type of Transition |
| Dichlorophenyl Ring | ~254 - 275 | π → π |
| Piperidine Ring | < 200 | n → σ |
Note: These are typical ranges for the specified chromophores. The solvent used can influence the exact λmax.
Chromatographic Techniques for Purity and Isomer Separation
High-Performance Liquid Chromatography (HPLC) for Purity and Preparative Separation of Isomers
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound and for separating its potential isomers. Due to the chiral center at the 2-position of the piperidine ring, this compound exists as a pair of enantiomers (R and S). Furthermore, positional isomers (e.g., 2,4-dichlorophenyl or 3,5-dichlorophenyl derivatives) may be present as impurities from the synthesis.
Reversed-phase HPLC (RP-HPLC) is commonly employed for purity analysis of piperidine derivatives. nih.govnih.gov A C18 column is typically used as the stationary phase, with a mobile phase consisting of a mixture of an aqueous buffer (often with an acid modifier like trifluoroacetic acid, TFA) and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov Detection is usually achieved using a UV detector, set to a wavelength where the dichlorophenyl chromophore absorbs strongly (e.g., 254 nm). google.com This method allows for the separation of the main compound from non-isomeric impurities.
The separation of enantiomers requires a chiral stationary phase (CSP). Chiral HPLC is essential for determining the enantiomeric excess (ee) of a sample. Various types of chiral columns, such as those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) or macrocyclic glycopeptides, are effective for separating the enantiomers of chiral amines. nih.govsigmaaldrich.commdpi.com The separation of positional isomers, such as ortho-, meta-, and para-chlorophenylpiperazines, has been successfully achieved using a reversed-phase chiral column, demonstrating the utility of such phases for resolving closely related structures. nih.gov For preparative HPLC, the analytical method can be scaled up by using a larger column and a higher flow rate to isolate larger quantities of the desired isomer. nih.gov
Table 3: Typical HPLC Conditions for Analysis of Dichlorophenylpiperidine Derivatives
| Parameter | Condition for Purity Analysis (RP-HPLC) | Condition for Isomer Separation (Chiral HPLC) |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) nih.gov | Chiral Stationary Phase (e.g., Polysaccharide-based) nih.govsigmaaldrich.com |
| Mobile Phase | Acetonitrile/Water with 0.1% TFA (Gradient or Isocratic) nih.gov | Hexane/Ethanol or Acetonitrile/Buffered Aqueous Phase nih.gov |
| Flow Rate | 0.8 - 1.0 mL/min nih.govnih.gov | 0.5 - 1.0 mL/min google.com |
| Detection | UV at ~254 nm google.com | UV at ~254 nm google.com |
| Temperature | Ambient or controlled (e.g., 30 °C) nih.gov | Controlled (e.g., 25-40 °C) google.comnih.gov |
Computational and Theoretical Investigations of 2 2,5 Dichlorophenyl Piperidine
Quantum Chemical Calculations (e.g., DFT Studies)
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. researchgate.net Calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules. derpharmachemica.comnih.gov
Geometry Optimization and Energy Minimization
The initial step in computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process minimizes the total energy of the molecule, finding its ground state conformation. For 2-(2,5-Dichlorophenyl)piperidine, the piperidine (B6355638) ring is expected to adopt a stable chair conformation, which is the most common and lowest energy form for such six-membered rings. researchgate.net The 2-(2,5-Dichlorophenyl) substituent would likely occupy an equatorial position to minimize steric hindrance, a finding consistent with studies on other 2-substituted piperidines. nih.gov
The optimization process involves calculating bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure. nih.gov For instance, in related piperidine derivatives, C-C and C-H bond distances in the piperidine ring are typically around 1.5-1.6 Å and 1.1 Å, respectively. orientjchem.org The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum. derpharmachemica.com The global minimum energy for a related compound, 4-(2-keto-1-benzimidazolinyl) piperidine, was calculated to be -705.8043 atomic units (a.u.) using the B3LYP/6-311++G(d,p) level of theory, illustrating the type of data generated. derpharmachemica.com
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energies)
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) indicates the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) reflects its ability to accept electrons. taylorandfrancis.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap implies higher kinetic stability and lower chemical reactivity. mdpi.com For aromatic compounds, the HOMO-LUMO gap is influenced by substituents. In studies of dichlorophenyl derivatives, the positions of the chlorine atoms affect the electronic structure. nih.gov DFT calculations on related compounds provide insight into the expected values for this compound. For example, studies on other chloro-substituted aromatic molecules have shown HOMO-LUMO gaps in the range of 4 to 5 eV. nih.govresearchgate.net
| Parameter | Significance | Typical Value (eV) for related compounds |
|---|---|---|
| EHOMO | Electron-donating ability | -6.0 to -7.0 |
| ELUMO | Electron-accepting ability | -1.0 to -2.0 |
| HOMO-LUMO Gap (ΔE) | Chemical reactivity and stability | 4.0 to 5.0 |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. libretexts.orguni-muenchen.de The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.netresearchgate.net Green and yellow areas represent intermediate or neutral potential.
For this compound, the MEP map would likely show a region of strong negative potential (red) around the nitrogen atom of the piperidine ring due to its lone pair of electrons, making it a primary site for protonation and electrophilic attack. The chlorine atoms on the phenyl ring would also exhibit negative potential. Conversely, the hydrogen atom attached to the nitrogen (N-H) would be a site of positive potential (blue), making it a potential hydrogen bond donor. researchgate.net The aromatic protons would also show positive character. Such maps provide a clear, intuitive guide to the molecule's reactivity. researchgate.net
Global and Local Chemical Reactivity Indices
Global reactivity descriptors, derived from HOMO and LUMO energies, provide a quantitative measure of a molecule's stability and reactivity. ijopaar.com These indices, calculated using DFT, include chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). mdpi.com
Electronegativity (χ) measures the power of an atom or group of atoms to attract electrons.
Chemical Hardness (η) is a measure of resistance to change in electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap. nih.gov
Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates a molecule's polarizability. Soft molecules have a small HOMO-LUMO gap. nih.gov
Electrophilicity Index (ω) quantifies the energy stabilization when a molecule acquires additional electronic charge from the environment, indicating its capacity to act as an electrophile. nih.gov
These parameters are calculated using the following formulas based on Koopmans' theorem:
I (Ionization Potential) ≈ -EHOMO
A (Electron Affinity) ≈ -ELUMO
χ = (I + A) / 2
η = (I - A) / 2
ω = χ² / (2η)
| Descriptor | Formula | Significance |
|---|---|---|
| Electronegativity (χ) | (I + A) / 2 | Electron-attracting power |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to charge transfer |
| Chemical Softness (S) | 1 / η | Polarizability and reactivity |
| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons |
Intermolecular Interaction Analysis
Hirshfeld Surface Analysis and Fingerprint Plots
Hirshfeld surface analysis is a powerful method used to visualize and quantify the various intermolecular interactions within a crystal. scirp.orgscirp.org The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, allowing for the mapping of properties like d_norm, which highlights intermolecular contacts shorter than the van der Waals radii in red. nih.gov
For a molecule like this compound, the key interactions would involve hydrogen, chlorine, and carbon atoms. Based on analyses of similar chlorophenyl compounds, the most significant contributions to the crystal packing are expected to be from H···H, Cl···H, and C···H contacts. nih.govnih.gov The Cl···H interactions, in particular, are important hydrogen bonds that help stabilize the crystal structure. researchgate.net The presence of π-π stacking interactions, indicated by characteristic features in the fingerprint plot, would depend on the specific packing arrangement of the phenyl rings in the crystal lattice. nih.gov
| Interaction Type | Typical Contribution (%) in related compounds | Description |
|---|---|---|
| H···H | 30 - 40 % | General van der Waals forces, often the largest contributor. nih.gov |
| Cl···H / H···Cl | 10 - 30 % | Represents C-H···Cl hydrogen bonding, a key stabilizing interaction. nih.gov |
| C···H / H···C | 10 - 25 % | Represents weaker C-H···π interactions and general van der Waals contacts. nih.gov |
| C···C | < 10 % | Can indicate the presence of π-π stacking interactions. nih.gov |
| Cl···Cl | < 7 % | Indicates halogen-halogen contacts, which can be either attractive or repulsive. nih.gov |
Quantitative Topological Electron Density Analysis (QTAIM, NCI)
A specific Quantitative Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) analysis for this compound has not been identified in the surveyed literature. These computational methods are crucial for understanding the nature of chemical bonds and intermolecular interactions within a molecule and its crystal lattice.
QTAIM analysis examines the topology of the electron density to define atomic basins, bond paths, and the properties of bond critical points, which helps in characterizing the nature of atomic interactions (covalent, ionic, hydrogen bonds, etc.). NCI analysis, often visualized through plots, is particularly adept at identifying and illustrating weak, non-covalent interactions, such as van der Waals forces and halogen bonds, which are critical for the stability of crystal packing. Given the presence of chlorine atoms, such an analysis could provide significant insight into potential halogen bonding within the crystal structure of this compound.
Energy Framework Analysis of Crystal Structures
Direct energy framework analysis for the crystal structure of this compound is not available in published research. This type of analysis is used to investigate the intermolecular interaction energies within a crystal, providing a quantitative understanding of the forces governing the crystal packing. The methodology involves calculating the electrostatic, dispersion, and total energy components between molecular pairs in the crystal lattice. nih.govmdpi.com
Molecular Dynamics Simulations
Conformational Landscape Exploration
Specific molecular dynamics (MD) simulations to explore the conformational landscape of this compound have not been detailed in the available literature. Conformational analysis is a computational technique used to identify the different spatial arrangements (conformers) of a molecule and their relative energetic stabilities. For other complex piperidine derivatives, conformational analysis has identified distinct conformers and ranked their stability, which is crucial for understanding how the molecule might orient itself to interact with biological targets. nih.gov An exploration for this compound would involve mapping the potential energy surface as a function of its rotatable bonds to determine low-energy, stable conformations.
Ligand-Target Binding Dynamics
Research detailing the ligand-target binding dynamics of this compound through molecular dynamics simulations is not present in the surveyed scientific reports. This advanced computational method simulates the physical movements of atoms and molecules over time, providing detailed insight into the process of a ligand binding to a protein target. It can reveal the stability of the ligand-protein complex, key interacting amino acid residues, and the conformational changes that occur upon binding. mdpi.com Such a study would first require the identification of a specific biological target for the compound.
In Silico Prediction and Screening
Prediction of Potential Protein Targets and Biological Activity Spectra
While a specific in silico screening for this compound is not documented, studies on other novel piperidine derivatives provide a clear blueprint for how such an investigation would proceed and what it might reveal. clinmedkaz.orgclinmedkaz.org Computational tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) are commonly used for this purpose. clinmedkaz.org
SwissTargetPrediction identifies the most probable protein targets of a small molecule based on structural similarity to known ligands. clinmedkaz.orgnih.gov The PASS online tool predicts a wide spectrum of potential biological activities based on the chemical structure, assigning a probability for each effect. clinmedkaz.orgnih.gov
A study on three new piperidine derivatives (LAS-250, LAS-251, and LAS-252) demonstrated that these compounds are predicted to interact with a variety of targets and exhibit a broad range of biological activities. clinmedkaz.orgclinmedkaz.org The findings suggest that piperidine derivatives are of interest for their potential application in treating cancer and central nervous system disorders, and as local anesthetic, antiarrhythmic, and antimicrobial agents. clinmedkaz.org
An analysis of these related compounds showed predicted activity (Pa, or "probability to be active") scores generally ranging between 0.5 and 0.8. clinmedkaz.org The predicted targets for these piperidine derivatives spanned multiple protein classes, indicating a polypharmacological potential.
The table below illustrates the types of protein target classes predicted for analogous piperidine compounds using in silico methods.
| Target Class | Percentage of Predicted Targets |
| Enzymes | 36% |
| G-protein coupled receptors | 20% |
| Nuclear Receptors | 11% |
| Ion Channels | 9% |
| Transporters | 7% |
| Other Receptors | 17% |
| This interactive table is based on data for related piperidine derivatives from computer-aided evaluation studies. clinmedkaz.org |
The predicted biological activity spectrum for these compounds was extensive. The following table summarizes some of the pharmacological effects predicted with a probability (Pa) greater than 0.5.
| Predicted Biological Activity | Probability (Pa) Range |
| CYP2D6 Inhibitor | > 0.75 |
| Vasodilator | > 0.70 |
| Antihypertensive | > 0.65 |
| Anticonvulsant | > 0.60 |
| Anxiolytic | > 0.55 |
| Nootropic | > 0.55 |
| Kinase Inhibitor | > 0.50 |
| This interactive table presents a sample of predicted activities for analogous piperidine derivatives to illustrate the potential spectrum for this compound. Data adapted from studies using the PASS tool. clinmedkaz.orgclinmedkaz.org |
A comprehensive in silico analysis of this compound would likely yield a similar profile, identifying potential targets and a spectrum of biological activities to guide further preclinical research. clinmedkaz.org
Molecular Mechanisms of Action and Biological Target Interactions in Vitro/in Silico Studies
Receptor Binding and Modulation
The dichlorophenylpiperidine scaffold is a common feature in ligands designed to target various neurotransmitter receptors. The substitution pattern on the phenyl ring, along with the nature of the piperidine (B6355638) or piperazine ring, significantly influences binding affinity and selectivity.
Dopaminergic Receptors: Research has extensively focused on dichlorophenylpiperazine analogues for their potential as dopamine (B1211576) receptor ligands. A series of N-(2,3-dichlorophenyl)piperazine compounds demonstrated high affinity for the dopamine D3 receptor, with some analogues exhibiting Kᵢ values in the subnanomolar range (0.3 to 0.9 nM). nih.gov These compounds were significantly more selective for the D3 receptor over the D2 receptor, with affinities for D2 ranging from 40 to 53 nM. nih.gov For instance, the 2,3-dichlorophenylpiperazine analogue of a [4-(4-carboxamidobutyl)]-1-arylpiperazine series showed the highest D3 receptor affinity, underscoring the importance of the dichlorophenyl moiety for potent binding. acs.org
Serotonergic Receptors: The same N-(2,3-dichlorophenyl)piperazine analogues that showed high affinity for D3 receptors were also found to bind strongly to serotonin (B10506) 5-HT₁ₐ receptors. nih.gov The broader family of piperidine derivatives has been explored for activity at other serotonin receptors. For example, a series of 2,5-dimethoxyphenylpiperidines were identified as selective agonists for the serotonin 5-HT₂ₐ receptor, indicating that the 2,5-substitution pattern on the phenyl ring attached to a piperidine core can confer potent serotonergic activity. nih.gov
Histamine and Sigma Receptors: The piperidine moiety is a critical structural element for dual activity at histamine H₃ (H₃R) and sigma-1 (σ₁) receptors. nih.gov Studies on a series of piperidine derivatives revealed that replacing a piperazine ring with a piperidine ring could dramatically increase affinity for the σ₁ receptor (Kᵢ changing from 1531 nM to 3.64 nM) while maintaining high affinity for the H₃R (Kᵢ = 7.70 nM). nih.gov Many of these piperidine-based compounds showed high affinity for H₃R with Kᵢ values often below 100 nM and also interacted significantly with both σ₁ and σ₂ receptors. acs.org This highlights the piperidine scaffold as a key pharmacophore for interacting with these targets. nih.gov
Table 1: Binding Affinities (Kᵢ) of Dichlorophenylpiperazine/Piperidine Analogues at Various Receptors
| Compound Analogue Structure | Target Receptor | Binding Affinity (Kᵢ, nM) | Reference |
|---|---|---|---|
| N-(2,3-dichlorophenyl)piperazine derivatives | Dopamine D₃ | 0.3 - 0.9 | nih.gov |
| N-(2,3-dichlorophenyl)piperazine derivatives | Dopamine D₂ | 40 - 53 | nih.gov |
| N-(2,3-dichlorophenyl)piperazine derivatives | Serotonin 5-HT₁ₐ | High Affinity (exact Kᵢ varies) | nih.gov |
| Piperidine derivative (Compound 5) | Histamine H₃ | 7.70 | nih.gov |
| Piperidine derivative (Compound 5) | Sigma-1 (σ₁) | 3.64 | nih.gov |
| Piperazine derivative (Compound 4) | Sigma-1 (σ₁) | 1531 | nih.gov |
The interaction between a drug and its receptor is not solely defined by binding affinity (a thermodynamic quantity) but also by the kinetics of the binding event (the rates of association and dissociation). researchgate.net Thermodynamic analysis provides insight into the driving forces of this interaction, such as changes in enthalpy (ΔH) and entropy (ΔS), which can help differentiate the binding mechanisms of agonists and antagonists. nih.gov
Thermodynamic principles suggest that the functional response of a receptor (e.g., agonism vs. antagonism) may be determined by the differential binding free energies of a ligand to the active and inactive states of the receptor. chemrxiv.orgchemrxiv.org While these principles are fundamental to understanding drug action, specific experimental kinetic and thermodynamic data for the binding of 2-(2,5-Dichlorophenyl)piperidine to its putative receptor targets are not extensively detailed in the available scientific literature. Such studies, often employing techniques like surface plasmon resonance or isothermal titration calorimetry, would be necessary to fully characterize the binding profile, including the residence time of the compound at the receptor and the energetic drivers of the interaction. wiley.com
Enzyme Inhibition Studies
The piperidine scaffold is present in numerous enzyme inhibitors. Research has explored the potential of dichlorophenylpiperidine derivatives to inhibit various classes of enzymes.
Furin: There is no specific information in the reviewed literature regarding the inhibition of the proprotein convertase furin by this compound.
DNA Methyltransferase 1 (DNMT1): DNA methyltransferases are crucial enzymes for epigenetic regulation, and their inhibition is a strategy in cancer therapy. nih.govnih.gov While various natural and synthetic compounds have been identified as DNMT1 inhibitors, specific studies on the activity of this compound against this enzyme have not been reported. nih.govglenresearch.com
Cholinesterases: The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for Alzheimer's disease. mui.ac.irmdpi.com The piperidine ring is a core component of the potent AChE inhibitor donepezil. nih.gov A study investigating molecular hybrids for Alzheimer's disease synthesized a series of compounds containing a 2,5-dichlorophenyl group linked to a 1,3,4-oxadiazole-2-thione scaffold, which in turn was connected to a piperidine moiety. acs.org One of these compounds (SD-10) showed moderate inhibitory activity against human acetylcholinesterase (hAChE) with an IC₅₀ value of 3.107 µM. acs.org
Cyclooxygenase (COX): Cyclooxygenase enzymes (COX-1 and COX-2) are key targets for anti-inflammatory drugs. semanticscholar.org While some piperidine-containing natural products like piperine (B192125) have been shown to inhibit COX-2 expression, and certain piperazine derivatives have been investigated as dual COX-2/5-LOX inhibitors, there is no direct evidence in the literature of this compound acting as a COX inhibitor. nih.govnih.govmdpi.com
Table 2: Cholinesterase Inhibitory Activity of a 2,5-Dichlorophenyl-Piperidine Containing Analogue
| Compound Name | Target Enzyme | Inhibitory Concentration (IC₅₀, µM) | Reference |
|---|---|---|---|
| SD-10 | Human Acetylcholinesterase (hAChE) | 3.107 ± 0.021 | acs.org |
Detailed mechanistic studies, such as X-ray crystallography or advanced kinetic analyses, are required to characterize the precise interactions within an enzyme-inhibitor complex. Such studies can reveal mechanisms like induced-fit, where the enzyme undergoes a conformational change upon ligand binding to form a more tightly bound complex. Currently, detailed mechanistic characterizations for enzyme-inhibitor complexes specifically involving this compound are not available in the reviewed scientific literature.
Protein-Ligand Interaction Analysis
Computational methods, particularly molecular docking, are powerful tools for predicting and analyzing the interactions between a ligand and a protein's binding site. nih.govmdpi.com These analyses can identify key amino acid residues and the types of non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and salt bridges—that stabilize the complex. nih.govyoutube.comvolkamerlab.org
Molecular docking studies performed on the 2,5-dichlorophenyl-piperidine containing compound SD-10 predicted its binding mode within the active site of acetylcholinesterase. acs.org The analysis suggested that the compound's piperidine ring interacts with the catalytic anionic site (CAS) of the enzyme, while the dichlorophenyl moiety is positioned to form interactions within the peripheral anionic site (PAS). This dual-site interaction is a known characteristic of several potent AChE inhibitors. acs.org
In other computational studies, dichlorophenylpiperazine derivatives have been docked into the binding sites of various targets. A docking study of a 1-(2,3-dichlorophenyl)piperazine derivative into the androgen receptor predicted key interactions, including a hydrogen bond between the piperazine nitrogen and the Gln711 residue, as well as hydrophobic interactions with surrounding residues. nih.gov These in silico models provide a rational basis for the observed biological activities and guide the design of new, more potent, and selective ligands.
Molecular Docking Simulations for Binding Affinity and Mode Prediction
No studies detailing molecular docking simulations to predict the binding affinity or binding mode of this compound with any biological target have been identified.
Investigation of Key Binding Pockets and Residue Interactions
There is no available research that investigates or identifies the key binding pockets or specific amino acid residue interactions for this compound.
Structural Basis of Selectivity (e.g., for specific receptor subtypes)
Information regarding the structural basis for the selectivity of this compound for any specific receptor subtypes is not documented in available scientific literature.
Interference with Cellular Pathways
Modulation of Signaling Pathways (e.g., related to proliferation, apoptosis)
No research has been found that describes the effects of this compound on cellular signaling pathways, including those related to proliferation or apoptosis.
Structure Activity Relationship Sar Studies and Rational Ligand Design
Influence of Dichlorophenyl Substitution Pattern on Activity
The positioning of chlorine atoms on the phenyl ring is a critical determinant of the biological activity of 2-phenylpiperidine (B1215205) analogs. The 2,5-dichloro substitution pattern has frequently been identified as optimal for high affinity at various receptors. For instance, in studies of kappa-opioid receptor agonists, derivatives of 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted-ethyl]acetamide have demonstrated high potency. nih.gov This suggests that the electronic and steric characteristics imparted by the chlorine atoms at these specific positions are vital for effective molecular interactions within the receptor's binding pocket. These interactions can include halogen bonding and hydrophobic interactions, which may not be as favorable with other substitution patterns.
Impact of Piperidine (B6355638) Ring Substituents on Molecular Interactions
Modifications to the piperidine ring of 2-(2,5-dichlorophenyl)piperidine have been a fertile ground for SAR studies, providing insights into the topology of the binding site and opportunities to enhance molecular interactions.
Effect of Alkyl, Aryl, and Heterocyclic Substitutions
The nature of the substituent on the piperidine ring can significantly influence the compound's activity. Studies on various piperidine-containing compounds have shown that both the type and position of substituents are crucial. For example, in a series of trans-4,5-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives, only small linear alkyl groups at the 2α-position were well-tolerated, indicating a sterically constrained binding pocket. nih.gov In another study, the introduction of unsaturation in the piperidine ring led to a tenfold increase in activity against Trypanosoma cruzi. dndi.org The substitution on the piperidine nitrogen is also a key factor; for instance, N-phenyl-N-(piperidin-2-yl)propionamide derivatives have been explored as opioid ligands, with substitutions on the N-phenyl group influencing binding affinity. nih.gov
| Compound Series | Substitution | Observed Effect on Activity |
| trans-4,5-dimethyl-4-(3-hydroxyphenyl)piperidines | Small linear alkyl groups at 2α-position | Tolerated nih.gov |
| 4-Azaindole-2-piperidine derivatives | Unsaturation in the piperidine ring | Ten-fold increase in anti-parasitic activity dndi.org |
| N-phenyl-N-(piperidin-2-yl)propionamides | Hydroxyl substitution on the tetrahydronapthalen-2yl)methyl group | Excellent binding affinities at μ opioid receptors nih.gov |
Role of Chiral Centers in Modulating Activity
Chirality is a paramount consideration in the design of 2-phenylpiperidine analogs, as the stereochemistry at the C2 position of the piperidine ring dictates the spatial orientation of the dichlorophenyl group. This, in turn, profoundly affects the molecule's interaction with its chiral biological target. researchgate.net The introduction of chiral centers can enhance biological activity and selectivity. researchgate.net For instance, in a series of kappa-opioid agonists, the stereochemistry of the substituent at the C1 position of the N-[2-(1-pyrrolidinyl)ethyl]acetamide side chain was critical for potency. nih.gov The synthesis and evaluation of individual enantiomers are often necessary to identify the more active stereoisomer and to minimize potential off-target effects associated with the less active one. researchgate.net
Scaffold Hopping and Bioisosteric Replacements
To explore new chemical space and to optimize the properties of the 2-phenylpiperidine scaffold, medicinal chemists employ scaffold hopping and bioisosteric replacement strategies. nih.govnih.gov Scaffold hopping involves replacing the central piperidine core with a different, but structurally and functionally similar, framework. researchgate.netu-strasbg.fr This can lead to novel compounds with improved pharmacokinetic profiles or new intellectual property. researchgate.net Bioisosteric replacement is a more subtle modification where a functional group is exchanged for another with similar physicochemical properties. researchgate.net For example, a phenyl group might be replaced by a bioisosteric heterocycle to introduce new hydrogen bonding opportunities or to alter metabolic stability. These approaches are powerful tools for lead generation and optimization in drug discovery. nih.govresearchgate.net
Design Principles for Enhanced Molecular Targeting and Specificity
The wealth of SAR data has led to the establishment of several guiding principles for the design of this compound analogs with improved molecular targeting and specificity:
Strategic Dichlorophenyl Substitution: The 2,5- and 3,4-dichloro substitution patterns have proven effective in different series, highlighting the importance of tailoring this feature to the specific target. nih.gov
Stereochemical Control: The synthesis of stereochemically pure compounds is crucial to maximize potency and selectivity. researchgate.net
Piperidine Ring Functionalization: Judicious substitution on the piperidine ring can be used to probe the binding pocket and to fine-tune the compound's properties. nih.govdndi.orgnih.gov
Application of Scaffold Hopping and Bioisosterism: These strategies can be used to overcome liabilities in a lead series and to discover novel, potent, and drug-like molecules. nih.govresearchgate.net
By integrating these principles, researchers can more efficiently navigate the complex landscape of medicinal chemistry to develop novel ligands with a higher probability of therapeutic success.
Exploration of Potential Biological Activities Pre Clinical Research Focus
Antimicrobial Research
The piperidine (B6355638) scaffold is a common feature in compounds investigated for antimicrobial properties.
Antiviral Research
The structural diversity of piperidine derivatives makes them candidates for antiviral drug discovery.
Anticancer Research (Cellular and Molecular Focus)
The anticancer potential of the piperidine moiety is a significant area of medicinal chemistry research. nih.govresearchgate.net
Central Nervous System (CNS) Research
Derivatives of piperidine are under investigation for a range of CNS-related conditions.
Studies on Antidepressant-like Effects (e.g., neurotransmitter level modulation)
Research has shown that piperidine derivatives can exhibit antidepressant-like effects. nih.gov These effects are often linked to their ability to modulate neurotransmitter systems, such as serotonin (B10506) and dopamine (B1211576). nih.gov For instance, certain piperine (B192125) derivatives have been found to increase levels of serotonin and dopamine in the brain, which may contribute to their antidepressant properties. nih.gov Structure-activity relationship studies have indicated that the inclusion of a dichlorophenyl moiety can lead to a favorable pharmacokinetic profile and antidepressant-like activity. nih.gov
Interactive Table: Neurotransmitter Modulation by Piperidine Derivatives
| Compound Class | Neurotransmitter System(s) Modulated | Observed Effects |
|---|---|---|
| Piperine Derivatives | Serotonergic, Dopaminergic | Increased serotonin and dopamine levels in specific brain regions nih.gov |
Studies on Antipsychotic Potential (e.g., receptor affinity profiles)
Disubstituted piperidine compounds have been a focus of research for their potential as a novel class of antipsychotic drugs. nih.gov These compounds are of particular interest because they demonstrate high affinity for sigma receptors while having little to no affinity for dopamine D2 receptors. nih.gov This selectivity is significant because it suggests the potential for effective antipsychotic action without the extrapyramidal side effects commonly associated with D2 receptor antagonists. nih.govunc.edu The nature of the substituent on the piperidine nitrogen, its distance from the basic nitrogen, and its orientation relative to the other piperidine substituent are key factors in determining selectivity for sigma sites over dopamine D2 or serotonin 5-HT2 receptors. nih.gov
Certain N-cyclopropylmethyl ketones and ethers have shown good oral potency in animal models used to evaluate antipsychotic potential and did not induce catalepsy, a common side effect of typical antipsychotics. nih.gov Furthermore, some 2-substituted-5-thiopropylpiperazine (piperidine)-1,3,4-oxadiazole derivatives have displayed high affinities for 5-HT1A and 5-HT2A receptors, along with increased D2 receptor affinity, indicating a potential atypical antipsychotic profile. nih.gov
Interactive Table: Receptor Affinity Profiles of Piperidine Derivatives
| Compound Class | Primary Receptor Target(s) | Secondary Receptor(s) | Potential Therapeutic Indication |
|---|---|---|---|
| Disubstituted Piperidines | Sigma Receptors nih.gov | Low affinity for Dopamine D2, Serotonin 5-HT2 nih.gov | Antipsychotic nih.gov |
Investigation of Anticonvulsant Activity
The anticonvulsant properties of various piperidine derivatives are an active area of pre-clinical investigation. Studies have explored compounds such as differently substituted piperidine-2,6-diones. nih.gov In these studies, initial screening for anticonvulsant activity is often performed using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests in mice. nih.gov Research into the structure-activity relationship has suggested that the anticonvulsant activity is closely linked to the structure of the imide fragment within the molecule. nih.gov For example, 2-(2-Chlorophenyl)hexahydro-1H-isoindole-1,3(2H)-dione has demonstrated activity in a model for partial and therapy-resistant epilepsy. nih.gov
Research into Analgesic and Antinociceptive Properties
The potential for piperidine-containing compounds to act as analgesics is also under investigation. For instance, a series of 2,4-dichloro-5-fluorophenyl containing thiazolotriazoles, which incorporate a piperidine-like structure, have been synthesized and evaluated for their analgesic and anti-inflammatory activities. nih.gov Certain compounds within this series exhibited excellent analgesic activity in pre-clinical testing. nih.gov
Anti-inflammatory Research (Mechanistic Studies)
The anti-inflammatory potential of piperidine derivatives is being explored through mechanistic studies. Some piperidine-2,4,6-trione derivatives have been shown to possess anti-inflammatory activity. nih.gov The introduction of specific substituents, such as a cyclohexyl group, has been noted to enhance this activity. nih.gov
Future Research Directions and Translational Perspectives
Development of Novel Synthetic Pathways
The creation of efficient and innovative synthetic routes to access 2-(2,5-Dichlorophenyl)piperidine and its derivatives is a cornerstone of future research. While classical methods for piperidine (B6355638) synthesis exist, the development of novel pathways could offer significant advantages in terms of yield, stereoselectivity, and the introduction of molecular diversity. Future efforts are anticipated to focus on asymmetric synthesis methodologies to afford enantiomerically pure compounds, which is often crucial for discerning biological activity and reducing off-target effects. The exploration of catalytic C-H activation and functionalization of the piperidine ring or the dichlorophenyl moiety represents a frontier in synthetic organic chemistry that could lead to more streamlined and environmentally benign synthetic strategies.
Advanced Computational Modeling for Predictive Research
The application of sophisticated computational tools is poised to revolutionize the study of this compound. Advanced molecular docking and molecular dynamics simulations can provide profound insights into the binding interactions of this compound with its biological targets. Quantitative Structure-Activity Relationship (QSAR) studies will continue to be instrumental in predicting the biological activity of novel, yet-to-be-synthesized analogs. These predictive models, built upon robust datasets, can guide the rational design of next-generation compounds with enhanced potency and selectivity. Furthermore, the use of machine learning and artificial intelligence algorithms could accelerate the discovery process by identifying subtle structure-activity relationships that may not be apparent through traditional analysis.
Elucidation of Undiscovered Molecular Targets
A primary objective for future research is the comprehensive identification and validation of the molecular targets of this compound. While initial studies may have implicated certain receptors or enzymes, a full understanding of its pharmacological profile requires a broader and more unbiased approach. Techniques such as chemical proteomics, which utilizes affinity-based probes or photo-affinity labeling, can be employed to "fish out" binding partners from complex biological mixtures. Unraveling these undiscovered molecular targets is critical for elucidating the compound's mechanism of action and for identifying potential new therapeutic applications or off-target liabilities.
Exploration of Broader Biological Spaces within Piperidine Scaffolds
The piperidine motif is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and bioactive natural products. Future research should systematically explore the broader biological space accessible through modifications of the this compound structure. This involves the synthesis and screening of libraries of analogs with variations in the substitution pattern on both the phenyl ring and the piperidine nitrogen. By exploring a wider range of functional groups and stereochemical arrangements, it may be possible to identify compounds with entirely new biological activities, extending beyond the initial therapeutic indications. This exploration could uncover novel pharmacological properties and expand the utility of this chemical class.
Application as Chemical Probes for Biological Systems
Beyond its direct therapeutic potential, this compound and its derivatives can serve as valuable chemical probes for dissecting complex biological systems. A well-characterized, potent, and selective ligand can be an indispensable tool for studying the function of a particular receptor or signaling pathway. By developing fluorescently labeled or biotinylated versions of this compound, researchers can visualize the localization of its targets within cells and tissues. These chemical probes can help to elucidate the physiological and pathological roles of their cognate targets, providing fundamental insights into biology and disease.
Q & A
Q. What are the optimal synthetic routes for 2-(2,5-Dichlorophenyl)piperidine, and how do reaction conditions influence yield?
Methodological Answer: Synthesis of this compound derivatives typically involves nucleophilic substitution or coupling reactions. For example, similar piperidine derivatives (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride) are synthesized using dichloromethane as a solvent with sodium hydroxide for deprotonation, followed by column chromatography for purification . Key parameters include:
- Temperature control : Reactions often proceed at 0–25°C to minimize side products.
- Purification : Recrystallization or silica gel chromatography is critical for >95% purity .
- Catalysts : Palladium catalysts may enhance coupling efficiency in aryl-piperidine bond formation .
Q. How can researchers validate the structural integrity of this compound?
Methodological Answer: Structural validation requires multi-technique analysis:
- NMR Spectroscopy : H and C NMR confirm the piperidine ring geometry and dichlorophenyl substitution patterns. For example, piperidine protons typically resonate at δ 1.5–3.0 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ for C₁₁H₁₂Cl₂N: calc. 244.03, obs. 244.05) .
- X-ray Crystallography : Used to resolve stereochemistry in analogues like 7-Chloro-4-(2,5-dichlorophenyl)-1-phenyl-1H-thiochromeno[2,3-b]pyridine .
Advanced Research Questions
Q. What strategies address contradictory data in the biological activity of this compound derivatives?
Methodological Answer: Contradictions in biological data (e.g., receptor binding vs. cytotoxicity) may arise from:
- Isomerism : Ortho/para-substitution on the phenyl ring alters steric effects. For example, 4-(3,5-dichlorophenyl)piperidine shows higher receptor affinity than 2,5-dichloro isomers .
- Assay Conditions : Variations in cell lines (e.g., HEK293 vs. CHO) or buffer pH can skew results. Standardize protocols using controls like diphenidine, a structurally related NMDA antagonist .
- Metabolic Stability : Use LC-MS to track metabolite formation (e.g., oxidative dechlorination) that may reduce efficacy .
Q. How can computational modeling optimize this compound for selective enzyme inhibition?
Methodological Answer:
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to predict binding poses with targets (e.g., cytochrome P450). For instance, piperidine’s chair conformation maximizes hydrophobic interactions with enzyme pockets .
- QSAR Analysis : Correlate substituent electronegativity (Cl vs. CH₃) with inhibitory potency. Chlorine at the 2-position enhances steric hindrance, reducing off-target effects .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical hydrogen bonds .
Q. What safety protocols are critical when handling this compound in vitro?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods with >0.5 m/s airflow to avoid inhalation of aerosols .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in amber glass vials at –20°C under argon to prevent degradation .
Q. How does the electronic environment of the piperidine ring influence reactivity in cross-coupling reactions?
Methodological Answer:
- Basicity : Piperidine’s lone pair (pKa ~11) facilitates deprotonation in Suzuki-Miyaura couplings. Electron-withdrawing Cl groups reduce basicity, slowing reaction kinetics .
- Steric Effects : 2,5-Dichloro substitution on phenyl restricts access to the piperidine nitrogen, necessitating bulky ligands (e.g., XPhos) for Pd-catalyzed reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
